

ML385: A Technical Guide to the Potent and Selective NRF2 Inhibitor

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Compound of Interest		
Compound Name:	ML385	
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Abstract

ML385 is a potent and selective small-molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor.[1][2][3] It operates by directly binding to the Neh1 domain of NRF2, thereby disrupting its heterodimerization with small Maf proteins (sMaf) and preventing the complex from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3][4] This inhibition of NRF2's transcriptional activity has made ML385 a critical tool for studying the roles of NRF2 in pathophysiology, particularly in oncology. NRF2 is a master regulator of the cellular antioxidant response, but its persistent activation in certain cancers, often due to mutations in its negative regulator KEAP1, contributes to chemoresistance and tumor progression.[4][5] ML385 has shown significant efficacy in sensitizing cancer cells, especially those with KEAP1 mutations like non-small cell lung cancer (NSCLC), to conventional chemotherapy.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to ML385.

Chemical Structure and Properties

ML385 is a thiazole-indoline-containing compound. Its detailed chemical identifiers and physicochemical properties are summarized below.

Chemical Identifiers



Identifier	Value
IUPAC Name	N-[4-[2,3-dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide[1][2][6]
CAS Number	846557-71-9[1][4]
Molecular Formula	C29H25N3O4S[1][2][3]
SMILES	O=C(NC1=NC(C2=CC=C(N(C(C3=C(C)C=CC=C3)=O)CC4)C4=C2)=C(C)S1)CC5=CC(OCO6)=C6C=C5[2][4]
InChI Key	LINHYWKZVCNAMQ-UHFFFAOYSA-N[2][4]

Physicochemical Properties

Property	- Value	Source
Molecular Weight	511.59 g/mol	[3][4]
Appearance	White to beige powder	[4]
Solubility	DMSO: ≥ 50 mg/mL	[2]
DMF: 30 mg/mL	[2]	
In vivo Formulation:		_
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	3 mg/mL (Suspension)	
50% PEG300 + 50% Saline	5 mg/mL (Suspension)	_
Storage Temperature	2-8°C (Powder)	[4]

Pharmacological Properties

ML385's primary pharmacological action is the inhibition of NRF2.



Property	Value	Source
Target	Nuclear Factor Erythroid 2- Related Factor 2 (NRF2)	[1][2][3]
Mechanism of Action	Binds to the Neh1 (CNC-bZIP) domain of NRF2, preventing its binding to the Antioxidant Response Element (ARE) on DNA.	[3][4]
IC50	1.9 μΜ	[1][2][3]
In vivo Half-life (t1/2)	2.82 hours (in CD-1 mice, 30 mg/kg IP injection)	

Signaling Pathway: The KEAP1-NRF2 Axis

Under normal physiological conditions, NRF2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, heterodimerize with sMaf proteins, and bind to the ARE, initiating the transcription of a battery of cytoprotective genes.

In several cancers, mutations in KEAP1 or gain-of-function mutations in NRF2 lead to the constitutive activation of this pathway, providing a survival advantage to the tumor cells. **ML385** circumvents this by directly targeting NRF2, independent of its KEAP1-mediated regulation.

ML385 inhibits NRF2 by preventing its binding to DNA.

Experimental Protocols

The following are representative protocols for key experiments involving **ML385**. Researchers should optimize these based on their specific cell lines and experimental conditions.

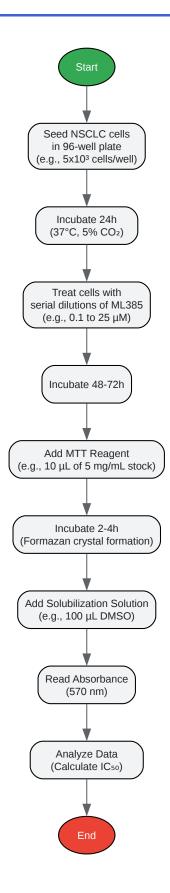


In Vitro Cell Viability (MTT Assay)

This protocol assesses the effect of **ML385** on the viability of cancer cells, such as NSCLC cell lines (e.g., A549, H460).

Workflow Diagram:





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Workflow for determining cell viability using an MTT assay.



Methodology:

- Cell Seeding: Plate NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[7]
- Treatment: Prepare serial dilutions of ML385 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the ML385-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.
- Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).[6][8]
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Carefully remove the MTT-containing medium. Add 100-130 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
- Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software.

Western Blot Analysis of NRF2 and Downstream Targets

This protocol is used to detect changes in the protein levels of NRF2 and its target genes (e.g., HO-1, NQO1) following **ML385** treatment.

Methodology:

- Cell Lysis: Treat cells (e.g., H1299, H520) with desired concentrations of **ML385** (e.g., 1-10 μM) for a specified time (e.g., 24-48 hours).[2][9] Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.



- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
- Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Densitometry: Quantify the band intensities relative to the loading control to determine the change in protein expression.[8]

In Vivo Xenograft Mouse Model

This protocol describes the use of **ML385** in a subcutaneous NSCLC xenograft model to evaluate its anti-tumor efficacy.

Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., A549 or H460, 1x10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[5][10]
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ML385, Carboplatin, ML385 + Carboplatin).[5]



- Drug Formulation and Administration: Prepare ML385 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2] Administer ML385 (e.g., 30 mg/kg) via intraperitoneal (IP) injection, typically five times a week.[2]
- Monitoring: Measure tumor volumes and mouse body weights every 2-3 days throughout the study.[5] Body weight is monitored as an indicator of toxicity.
- Endpoint: At the end of the study (e.g., 21 days), or when tumors reach a predetermined endpoint, euthanize the mice.[2][5] Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67, Western blotting for NRF2 targets).
 [11]

Fluorescence Polarization (FP) Assay

This assay can be used to quantify the direct binding of ML385 to the NRF2 protein.

Methodology:

- Reagent Preparation: Prepare a fluorescently labeled probe (e.g., a fluorescein-labeled peptide derived from the NRF2 Neh2 domain) and purified NRF2 protein (specifically the Neh1 domain).
- Assay Setup: In a 384-well, non-binding black plate, add the assay buffer (e.g., HEPES-based buffer), the fluorescent probe at a fixed concentration (e.g., 4 nM), and the purified NRF2 protein (e.g., 12 nM).[12]
- Inhibitor Addition: Add serial dilutions of the inhibitor (ML385) or a DMSO control to the wells.
- Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.[12]
- Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the chosen fluorophore.[12]
- Data Analysis: The binding of the large NRF2 protein to the small fluorescent probe slows its rotation, increasing the polarization value. A competing inhibitor like **ML385** will displace the



probe, causing a decrease in polarization. Calculate the percentage of inhibition at each concentration and determine the IC_{50} or K_i value.

Conclusion

ML385 is an invaluable chemical probe for elucidating the complex roles of the NRF2 signaling pathway. Its specificity and characterized mechanism of action make it a cornerstone for studies in cancer biology, particularly in the context of overcoming therapeutic resistance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust experiments aimed at further understanding and targeting NRF2-driven pathologies.

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